molecular formula C15H22N2O2 B15300353 Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate

Cat. No.: B15300353
M. Wt: 262.35 g/mol
InChI Key: GDHOVUCWSYTKFU-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate typically involves the reaction of ethyl 2-bromoacetate with 3-amino-1-benzylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents like THF or DMF.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(3-amino-1-phenylpyrrolidin-3-yl)acetate: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to the presence of both an ethyl ester group and a benzyl group, which confer distinct chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

ethyl 2-(3-amino-1-benzylpyrrolidin-3-yl)acetate

InChI

InChI=1S/C15H22N2O2/c1-2-19-14(18)10-15(16)8-9-17(12-15)11-13-6-4-3-5-7-13/h3-7H,2,8-12,16H2,1H3

InChI Key

GDHOVUCWSYTKFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCN(C1)CC2=CC=CC=C2)N

Origin of Product

United States

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